molecular formula C23H26O2 B048980 6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene CAS No. 213971-42-7

6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene

Cat. No. B048980
M. Wt: 334.4 g/mol
InChI Key: LOANFESQYQTNLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves multi-step reactions, starting from simpler naphthalene compounds. For example, the synthesis of 2,3,6,7-tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride and o-xylene is achieved in five steps, highlighting the complex nature of synthesizing substituted naphthalenes (Dozen & Hatta, 1975). Such processes may involve reactions under specific conditions to introduce or modify functional groups on the naphthalene core.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for understanding their chemical behavior. Studies on similar compounds, such as the functionalized [9]cycloparaphenylene with dimethoxynaphth-1,4-diyl units, showcase the importance of precise structural design for specific properties (Huang et al., 2014). Such analyses often involve spectroscopic methods and, in some cases, X-ray crystallography to confirm configurations and functional group positions.

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions based on their functional groups. The study of 2,6-dimethoxynaphthalene synthesis from dihydroxynaphthalene introduces methylation reactions, crucial for modifying chemical properties (Dong-sheng, 2004). Similarly, the reactivity of naphthalene compounds can be explored through electrophilic aromatic substitution, nucleophilic addition, and redox reactions, which are fundamental for further chemical transformations.

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as melting points, solubility, and crystalline structure, are significantly influenced by their molecular structures. For instance, the presence of methoxy groups can affect the solubility and melting point of the compound, as seen in the synthesis of 2,6-dimethoxynaphthalene (Dong-sheng, 2004). Understanding these properties is essential for applications in materials science and pharmaceuticals.

Scientific Research Applications

Synthesis and Structural Investigations

6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene plays a critical role in the synthesis of naphthoic and indenoic acids, which are of interest due to their potential inhibition effects on lactate dehydrogenase. Efficient methods for preparing 1-naphthoic acid precursors, including 6-benzyl-2,3-dimethoxy-1-propylnaphthalenes with substituted benzyl groups, have been developed. These compounds serve as precursors for highly substituted naphthoic and indenoic acids, essential in ongoing research investigating structural requirements for enzyme inhibition. The synthesis involves key intermediates such as 6,7-dimethoxy-5-propyl-1-tetralone and its derivatives, highlighting the compound's utility in medicinal chemistry and drug development processes (Deck et al., 2013).

Electrophilic Substitution and Methylation Studies

The compound also features in studies exploring electrophilic substitution reactions, particularly in the context of anodic oxidation. Systematic investigations into the anodic oxidation of methyl and benzylnaphthalenes reveal the influence of substitution on oxidation potentials and reaction pathways. Although not directly mentioned, derivatives of 6-benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene likely share similar reactivity patterns, contributing to our understanding of electrophilic substitution mechanisms and their practical applications in organic synthesis (Utley et al., 2002).

Copolymerization and Material Science

In material science, derivatives of 6-benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene are investigated for their copolymerization behavior with styrene. Novel trisubstituted ethylenes, including methoxy ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, demonstrate the versatility of naphthalene derivatives in synthesizing copolymers. These materials are characterized by their nitrogen content, structure via IR and NMR, and thermal properties, indicating potential applications in creating advanced polymeric materials with specific mechanical and thermal properties (Kharas et al., 2015).

properties

IUPAC Name

6-benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O2/c1-5-9-20-21-12-16(2)18(13-17-10-7-6-8-11-17)14-19(21)15-22(24-3)23(20)25-4/h6-8,10-12,14-15H,5,9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOANFESQYQTNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene

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